cyanomethyl 3-(1H-pyrrol-1-yl)-2-thiophenecarboxylate
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Overview
Description
Cyanomethyl 3-(1H-pyrrol-1-yl)-2-thiophenecarboxylate is an organic compound that features a unique combination of functional groups, including a cyanomethyl group, a pyrrole ring, and a thiophene carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyanomethyl 3-(1H-pyrrol-1-yl)-2-thiophenecarboxylate typically involves the reaction of cyanomethyl thiophene-2-carboxylate with pyrrole under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to promote the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Cyanomethyl 3-(1H-pyrrol-1-yl)-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.
Substitution: The pyrrole and thiophene rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles like bromine or nitronium ions can be used under acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Cyanomethyl 3-(1H-pyrrol-1-yl)-2-thiophenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of cyanomethyl 3-(1H-pyrrol-1-yl)-2-thiophenecarboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, or participate in redox reactions, influencing its biological effects.
Comparison with Similar Compounds
Cyanomethyl 4-(1H-pyrrol-1-yl)benzoate: Similar structure but with a benzoate moiety instead of thiophene.
3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid: Lacks the cyanomethyl group.
Methyl 3-(1H-pyrrol-1-yl)-2-thiophenecarboxylate: Methyl ester instead of cyanomethyl.
Uniqueness: Cyanomethyl 3-(1H-pyrrol-1-yl)-2-thiophenecarboxylate is unique due to the presence of both cyanomethyl and thiophene carboxylate groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for various research applications.
Properties
IUPAC Name |
cyanomethyl 3-pyrrol-1-ylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2S/c12-4-7-15-11(14)10-9(3-8-16-10)13-5-1-2-6-13/h1-3,5-6,8H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYYBLMTDSJDGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(SC=C2)C(=O)OCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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